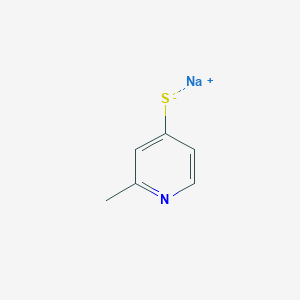Sodium 2-methylpyridine-4-thiolate
CAS No.: 2155853-07-7
Cat. No.: VC5589064
Molecular Formula: C6H6NNaS
Molecular Weight: 147.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2155853-07-7 |
|---|---|
| Molecular Formula | C6H6NNaS |
| Molecular Weight | 147.17 |
| IUPAC Name | sodium;2-methylpyridine-4-thiolate |
| Standard InChI | InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | QXHPXGRKPYNKCO-UHFFFAOYSA-M |
| SMILES | CC1=NC=CC(=C1)[S-].[Na+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Sodium 2-methylpyridine-4-thiolate features a pyridine ring substituted with a methyl group at the second carbon and a thiolate (-S⁻) group at the fourth position, coordinated to a sodium cation. The IUPAC name, sodium;2-methylpyridine-4-thiolate, reflects this substitution pattern. Key structural descriptors include:
-
SMILES Notation: CC1=NC=CC(=C1)[S-].[Na+]
-
InChI Key: QXHPXGRKPYNKCO-UHFFFAOYSA-M
The methyl group at C2 introduces steric hindrance, while the thiolate at C4 enhances electron density at the ring, influencing reactivity in substitution and coordination reactions.
Physical and Chemical Characteristics
Despite its significance, solubility data remain unreported in the literature. The compound’s ionic nature suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), though experimental validation is needed. Stability under atmospheric conditions is likely compromised by the thiolate’s susceptibility to oxidation, necessitating inert storage environments.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆NNaS |
| Molecular Weight | 147.17 g/mol |
| CAS Registry Number | 2155853-07-7 |
| IUPAC Name | Sodium;2-methylpyridine-4-thiolate |
| SMILES | CC1=NC=CC(=C1)[S-].[Na+] |
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves reacting 2-methylpyridine with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) under controlled conditions. A typical procedure proceeds as follows:
-
Halogenation: 2-Methylpyridine undergoes halogenation at the fourth position using reagents like phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylpyridine.
-
Thiolation: The chloro intermediate reacts with NaSH in a polar solvent (e.g., ethanol/water mixture) at 60–80°C, displacing chloride with a thiolate group.
-
Isolation: The product precipitates upon cooling and is purified via recrystallization .
Alternative methods leverage radical-mediated functionalization, as described in pyridine derivative syntheses . For instance, alkoxycarbonyl radicals generated from α-ketoesters can facilitate C–H bond activation at the fourth position, though this approach remains unexplored for sodium 2-methylpyridine-4-thiolate specifically .
Process Optimization Challenges
Key challenges include minimizing disulfide byproduct formation and achieving regioselective thiolation. Patent literature suggests that two-phase systems (e.g., toluene/water) improve yield by reducing side reactions, while stoichiometric excess of NaSH (1.5–2.0 equiv) ensures complete conversion . Temperature control below 80°C prevents decomposition of the thiolate species.
Applications in Organic Synthesis and Catalysis
Nucleophilic Substitution Reactions
The thiolate anion serves as a potent nucleophile in SN2 reactions, enabling the synthesis of sulfides and disulfides. For example, reaction with alkyl halides (R–X) produces 4-alkylthio-2-methylpyridine derivatives:
This reactivity parallels xanthate-based thioether syntheses, offering a less odorous alternative to traditional thiol reagents .
Coordination Chemistry
The nitrogen and sulfur atoms in sodium 2-methylpyridine-4-thiolate facilitate chelation with transition metals. Preliminary studies on analogous pyridine-thiolates demonstrate catalytic activity in cross-coupling reactions (e.g., Suzuki–Miyaura), though specific data for this compound are lacking.
| Metal Complex | Application |
|---|---|
| Cu(I)/thiolate | Oxidative coupling reactions |
| Pd(II)/thiolate | C–C bond formation |
Corrosion Inhibition and Materials Science
Mechanism of Action
Pyridine-thiol derivatives, such as pyridine-2-thiol, exhibit corrosion inhibition by adsorbing onto metal surfaces via heteroatom coordination . Sodium 2-methylpyridine-4-thiolate likely forms protective films on brass or copper alloys in acidic environments through:
-
Physisorption: Electrostatic interaction between the thiolate anion and positively charged metal surfaces.
-
Chemisorption: Covalent bonding via sulfur’s lone pairs to metal d-orbitals .
Electrochemical impedance spectroscopy (EIS) studies on similar compounds show charge transfer resistance (Rₐ) increases by 85% at 0.25 mM concentrations, suggesting comparable efficacy for this derivative .
Industrial Relevance
In sulfuric acid media, brass components exposed to sodium 2-methylpyridine-4-thiolate (0.1–0.5 mM) exhibit reduced corrosion rates, as evidenced by scanning electron microscopy (SEM) showing smoother surfaces versus pitted controls . X-ray photoelectron spectroscopy (XPS) confirms sulfur-rich surface layers, indicative of inhibitor adsorption .
Research Gaps and Future Directions
Current literature lacks kinetic studies on thermal decomposition, ecotoxicological profiles, and large-scale manufacturing protocols. Priority research areas include:
-
Solubility Optimization: Co-crystallization with crown ethers to enhance aqueous solubility.
-
Catalytic Screening: Testing Pd(II)/thiolate complexes in C–N coupling reactions.
-
Toxicology Studies: Acute and chronic exposure assessments in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume